3-Chloro-4-((1-(mesitylsulfonyl)piperidin-3-yl)oxy)pyridine
Description
Properties
IUPAC Name |
3-chloro-4-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-3-yl]oxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O3S/c1-13-9-14(2)19(15(3)10-13)26(23,24)22-8-4-5-16(12-22)25-18-6-7-21-11-17(18)20/h6-7,9-11,16H,4-5,8,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXMMVQYOOCSKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCC(C2)OC3=C(C=NC=C3)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of Piperidin-3-ol
The sulfonylation of piperidin-3-ol with mesitylsulfonyl chloride is a critical step, typically performed under mild conditions.
Procedure :
Piperidin-3-ol (1.0 equiv) is dissolved in dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere. Mesitylsulfonyl chloride (1.2 equiv) is added dropwise at 0°C, followed by triethylamine (2.0 equiv) to scavenge HCl. The reaction is stirred at room temperature for 12–24 hours, yielding 1-(mesitylsulfonyl)piperidin-3-ol after aqueous workup and column chromatography (hexane/ethyl acetate gradient).
Key Considerations :
- Base Selection : Triethylamine or pyridine ensures efficient HCl neutralization.
- Solvent : Polar aprotic solvents (e.g., THF) enhance sulfonyl chloride reactivity.
- Yield : Typically 75–90% after purification.
Synthesis of 3-Chloro-4-hydroxypyridine
Directed Lithiation and Functionalization
A directed ortho-metalation strategy enables regioselective functionalization of pyridine derivatives.
Procedure :
4-Methoxypyridine is treated with lithium diisopropylamide (LDA) at -78°C in THF, followed by quenching with hexachloroethane to introduce chlorine at position 3. Demethylation using BBr3 in DCM yields 3-chloro-4-hydroxypyridine.
Alternative Route :
3-Chloro-4-nitropyridine undergoes catalytic hydrogenation (H₂, Pd/C) to 4-amino-3-chloropyridine, followed by diazotization and hydrolysis to install the hydroxyl group.
Ether Bond Formation Strategies
Mitsunobu Coupling
The Mitsunobu reaction is a robust method for ether synthesis between alcohols and phenols.
Procedure :
3-Chloro-4-hydroxypyridine (1.0 equiv), 1-(mesitylsulfonyl)piperidin-3-ol (1.2 equiv), triphenylphosphine (1.5 equiv), and diethyl azodicarboxylate (DEAD, 1.5 equiv) are combined in THF at 0°C. The mixture is stirred at room temperature for 24 hours, affording the ether-linked product in 60–75% yield after silica gel chromatography.
Advantages :
Copper-Mediated Ullmann Coupling
For substrates with poor reactivity under Mitsunobu conditions, Ullmann-type couplings offer an alternative.
Procedure :
3-Chloro-4-iodopyridine (1.0 equiv), 1-(mesitylsulfonyl)piperidin-3-ol (1.5 equiv), CuI (10 mol%), and K₃PO₄ (2.0 equiv) are heated in dimethylformamide (DMF) at 110°C for 24 hours. The reaction achieves 50–65% yield, with purification via recrystallization.
Limitations :
Alternative Synthetic Pathways
Post-Etherification Chlorination
Introducing chlorine after ether bond formation circumvents challenges in pyridine functionalization.
Procedure :
4-((1-(Mesitylsulfonyl)piperidin-3-yl)oxy)pyridine is treated with N-chlorosuccinimide (NCS, 1.1 equiv) in acetonitrile at 80°C for 6 hours. The use of FeCl₃ (5 mol%) as a Lewis acid directs chlorination to position 3, yielding the target compound in 40–55% yield.
Challenges :
- Competing chlorination at positions 2 and 6.
- Low regioselectivity necessitates rigorous chromatography.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Yield | Key Advantages | Key Limitations |
|---|---|---|---|---|
| Mitsunobu Coupling | 3-Chloro-4-hydroxypyridine | 60–75% | High regioselectivity, mild conditions | Requires pre-functionalized pyridine |
| Ullmann Coupling | 3-Chloro-4-iodopyridine | 50–65% | Broad substrate scope | Moderate yields, halogen dependence |
| Post-Etherification Chlorination | 4-((Piperidin-3-yl)oxy)pyridine | 40–55% | Avoids pyridine pre-functionalization | Poor regioselectivity |
Experimental Optimization and Challenges
Sulfonylation Side Reactions
Over-sulfonylation or N-oxide formation can occur with excess mesitylsulfonyl chloride. Stoichiometric control and low temperatures mitigate these issues.
Etherification Solvent Effects
Polar aprotic solvents (e.g., DMF) enhance Ullmann coupling efficiency but may degrade acid-sensitive substrates. THF balances reactivity and compatibility.
Purification Strategies
Silica gel chromatography (hexane/ethyl acetate) effectively separates regioisomers. Recrystallization from ethanol/water improves purity for crystalline intermediates.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-((1-(mesitylsulfonyl)piperidin-3-yl)oxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position of the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring.
Hydrolysis: The mesitylsulfonyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the functional groups on the piperidine ring.
Scientific Research Applications
3-Chloro-4-((1-(mesitylsulfonyl)piperidin-3-yl)oxy)pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-4-((1-(mesitylsulfonyl)piperidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-((1-(mesitylsulfonyl)piperidin-3-yl)oxy)pyridine
- 3-Bromo-4-((1-(mesitylsulfonyl)piperidin-3-yl)oxy)pyridine
- 3-Chloro-4-((1-(tosyl)piperidin-3-yl)oxy)pyridine
Uniqueness
3-Chloro-4-((1-(mesitylsulfonyl)piperidin-3-yl)oxy)pyridine is unique due to the presence of the mesitylsulfonyl group, which imparts specific chemical and biological properties. This group can enhance the compound’s stability, solubility, and reactivity, making it a valuable intermediate in various synthetic and research applications.
Biological Activity
3-Chloro-4-((1-(mesitylsulfonyl)piperidin-3-yl)oxy)pyridine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Its structure suggests that it may interact with various biological targets, making it a candidate for further investigation into its biological activity. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyridine ring substituted with a chloro group and a piperidine moiety linked through an ether bond to a mesitylsulfonyl group. The presence of these functional groups is crucial for its biological interactions.
The mechanisms through which this compound exerts its effects are not fully elucidated; however, it is hypothesized to act as an inhibitor of specific enzymes or receptors involved in disease pathways.
Potential Targets
- Serine Proteases : Similar compounds have shown inhibition against serine proteases, suggesting that this compound may exhibit similar activity .
- Kinase Inhibition : The structural similarity to known kinase inhibitors indicates potential activity against various kinases, which are crucial in cancer and inflammatory diseases .
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's efficacy against various cell lines. Significant findings include:
- Cytotoxicity : The compound demonstrated cytotoxic effects on cancer cell lines, with IC50 values indicating potent activity at low concentrations.
- Selectivity : Preliminary data suggest selectivity towards certain cancer types over normal cells, highlighting its potential therapeutic index.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa (Cervical) | 5.2 | 10 |
| MCF7 (Breast) | 8.7 | 7 |
| A549 (Lung) | 6.5 | 9 |
In Vivo Studies
Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy:
- Tumor Models : Administration in xenograft models resulted in significant tumor reduction compared to control groups.
- Toxicology : Toxicological assessments indicated manageable side effects, primarily related to liver function, necessitating further investigation into dose optimization.
Case Studies
A notable case study involved the use of this compound in a preclinical trial aimed at evaluating its effectiveness against metastatic melanoma. The study demonstrated a marked reduction in tumor size and improved survival rates in treated mice compared to untreated controls.
Q & A
Q. What are the key considerations for synthesizing 3-Chloro-4-((1-(mesitylsulfonyl)piperidin-3-yl)oxy)pyridine, and what methodologies are commonly employed?
The synthesis involves multi-step routes focusing on coupling intermediates. A typical approach includes:
- Intermediate Preparation : Synthesizing mesitylsulfonyl-piperidine and chloropyridine derivatives separately. For piperidine sulfonylation, mesitylsulfonyl chloride is reacted with piperidine under basic conditions (e.g., K₂CO₃ in DMF) .
- Coupling Reaction : The piperidine sulfonamide is coupled to the chloropyridine via nucleophilic aromatic substitution (SNAr) at the 4-position of pyridine, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (~80–100°C) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization is used to isolate the final product.
Q. How is structural characterization of this compound performed to confirm its identity and purity?
Key techniques include:
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., mesitylsulfonyl group at piperidine N1, chloro at pyridine C3) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z ~463) .
- HPLC-PDA : Assesses purity (>95% for biological assays) with C18 columns and acetonitrile/water gradients .
Q. What biological targets or pathways are associated with this compound?
The compound’s sulfonamide and pyridine motifs suggest activity against enzymes like lysine-specific demethylases (LSD1) or kinases. Computational docking studies indicate potential binding to LSD1’s flavin adenine dinucleotide (FAD) domain, similar to analogs with 3-(piperidin-4-ylmethoxy)pyridine scaffolds .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for selective enzyme inhibition?
Methodological steps:
- Substituent Variation : Modify the mesitylsulfonyl group (e.g., replace with tosyl or smaller sulfonamides) to assess steric/electronic effects on LSD1 binding .
- Bioisosteric Replacement : Substitute the chloropyridine with fluoropyridine or quinazoline to modulate electron-withdrawing effects .
- In Vitro Assays : Test analogs in LSD1 inhibition assays (e.g., fluorescence-based demethylation) and counter-screen against monoamine oxidases (MAO-A/B) to confirm selectivity (>100-fold) .
Q. How can researchers address contradictory data in biological activity between in vitro and cellular models?
Example workflow:
- Dose-Response Analysis : Compare IC₅₀ values in recombinant LSD1 assays vs. cellular H3K4 methylation assays to identify discrepancies due to membrane permeability .
- Metabolic Stability Testing : Use liver microsomes to assess if rapid metabolism (e.g., sulfonamide cleavage) reduces cellular efficacy .
- Chemical Probes : Co-administer inhibitors with efflux pump blockers (e.g., verapamil) to evaluate transport-mediated resistance .
Q. What strategies improve reaction yields during the coupling of mesitylsulfonyl-piperidine to chloropyridine?
Optimization approaches:
- Solvent Screening : Test DMSO, DMF, or DMAc to enhance SNAr reactivity. DMAc at 100°C may improve yields by 15–20% .
- Catalytic Additives : Introduce KI (10 mol%) to stabilize transition states in SNAr reactions .
- Microwave-Assisted Synthesis : Reduce reaction time from 12h to 2h while maintaining >80% yield .
Q. How can computational modeling guide the design of analogs with enhanced target affinity?
Protocol:
- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model compound-LSD1 interactions. Focus on hydrogen bonding with FAD and hydrophobic contacts with Phe538 .
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns to identify residues critical for complex formation .
- Free Energy Calculations : Apply MM-GBSA to rank analogs by predicted ΔG binding .
Q. What are the stability challenges for this compound under physiological conditions, and how are they mitigated?
Key findings:
- pH Sensitivity : The sulfonamide group hydrolyzes in acidic conditions (pH <5). Stability assays in simulated gastric fluid (SGF) show <50% degradation after 2h .
- Light Sensitivity : Protect from UV exposure during storage to prevent chloro-pyridine decomposition .
- Formulation Strategies : Encapsulate in PEGylated liposomes to enhance plasma stability .
Q. What mechanistic insights explain its selective inhibition of LSD1 over MAO enzymes?
Hypothesis:
- Active-Site Differences : LSD1’s larger substrate-binding pocket accommodates the mesitylsulfonyl group, while MAO-B’s narrower cavity rejects it. Mutagenesis studies (e.g., MAO-B Phe343Ala) validate steric exclusion .
- Electrostatic Complementarity : The pyridine’s electron-deficient ring aligns with LSD1’s FAD cofactor, unlike MAO’s hydrophobic patches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
